NOX4 Inhibitory Potency of the Imidazo[4,5-b]quinoxaline Chemotype – Class-Level Reference Point
A structurally related imidazo[4,5-b]quinoxaline derivative (BDBM318940, disclosed in US Patent 10173988) demonstrated NOX4 inhibition with an IC50 of 670 nM in HEK (CJ Nox4) cells stably expressing human NOX4, measured via cell-free Amplex Red assay [1]. This value provides a class-level benchmark for the chemotype against which any novel analog—including 2-(3,5-dinitrophenyl)-1-(furan-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline—must be evaluated. The same patent compound showed substantially weaker activity against NOX2 (CYBB: IC50 = 16,000 nM), indicating a NOX4-over-NOX2 selectivity window of approximately 24-fold for this chemotype [1]. No direct, quantitative comparative data for the target compound itself (CAS 713125-51-0) against GKT137831 (setanaxib, IC50 NOX4 ≈ 140 nM), GLX7013114 (IC50 NOX4 ≈ 300 nM), or any other known NOX4 inhibitor has been identified in peer-reviewed primary literature or patent disclosures as of this analysis.
| Evidence Dimension | NOX4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly reported; class benchmark IC50 = 670 nM (NOX4, for closest patented chemotype analog BDBM318940) |
| Comparator Or Baseline | GKT137831 (setanaxib): IC50 NOX4 ≈ 140 nM; GLX7013114: IC50 NOX4 ≈ 300 nM; GSK2795039: IC50 NOX2 ≈ 30 nM (NOX4 inactive) |
| Quantified Difference | Insufficient data to calculate difference for target compound; class benchmark is approximately 2- to 5-fold weaker than leading NOX4 inhibitors |
| Conditions | HEK (CJ Nox4) cells stably expressing human NOX4; cell-free Amplex Red assay for ROS detection |
Why This Matters
Without compound-specific NOX4 IC50 data, the target compound cannot be competitively positioned against established NOX4 inhibitors for procurement in ROS-related research programs.
- [1] BindingDB. (2019). BDBM318940 – US Patent 10173988: IC50 670 nM (NOX4), IC50 16,000 nM (NOX2/CYBB). Glucox Biotech. BindingDB, UCSD. View Source
